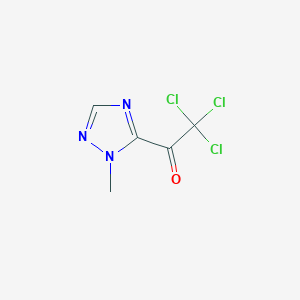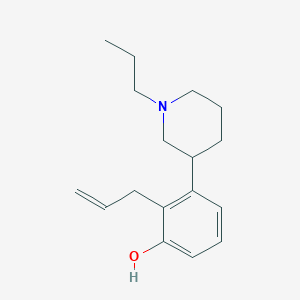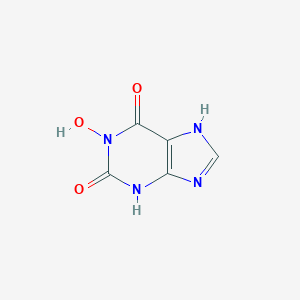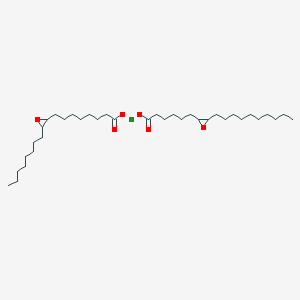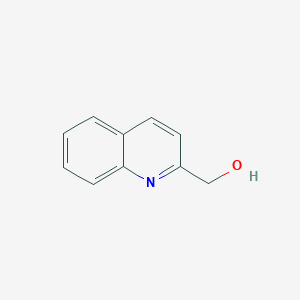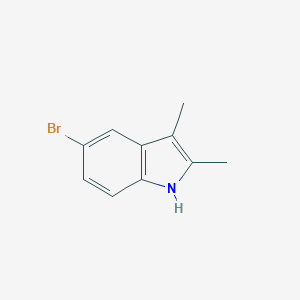
1,6-Difenil-1,3,5-hexatrieno
Descripción general
Descripción
A fluorescent compound that emits light only in specific configurations in certain lipid media. It is used as a tool in the study of membrane lipids.
Aplicaciones Científicas De Investigación
Evaluación de la Fluidez de la Membrana
1,6-Difenil-1,3,5-hexatrieno (DPH) se utiliza comúnmente como una sonda fluorescente para evaluar la fluidez de las membranas. La fluidez de la membrana es inversamente proporcional a la característica de fluorescencia de DPH; una mayor anisotropía indica una menor fluidez de la membrana .
Viscosidad, Polaridad y Sondeo del Orden de los Lípidos
DPH exhibe un aumento significativo en la fluorescencia tras la intercalación en las membranas. Esta propiedad lo convierte en una valiosa sonda para estudiar la viscosidad, la polaridad y el orden de los lípidos dentro de los sistemas biológicos .
Mecanismo De Acción
Target of Action
DPH is primarily used as a fluorescence probe for studying cell membrane-lipids due to its affinity toward the acyl chains in the phospholipid bilayers . It also interacts with amyloid fibrils formed by human amylin .
Mode of Action
Upon applying high pressure to DPH, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition to become allowed . This leads to a 13-times emission enhancement, and π–π interactions result in piezochromism (red-shifted up to 100 nm) .
Biochemical Pathways
Its ability to interact with phospholipid bilayers and amyloid fibrils suggests it may influence lipid metabolism and protein aggregation processes .
Pharmacokinetics
Its solubility in aqueous biological media is low, necessitating an initial solubilizing step .
Result of Action
The interaction of DPH with its targets leads to changes in fluorescence properties, which can be used to study membrane fluidity and polarization . When DPH interacts with amyloid fibrils, it results in a 100-fold increase in DPH fluorescence .
Action Environment
The action of DPH is influenced by environmental factors such as pressure and solvent nature. High pressure can enhance its emission, while certain solvents can shift its luminescence . Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling DPH .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,6-Diphenyl-1,3,5-hexatriene is a probe for lipid mono- and bilayers . It localizes to the hydrocarbon regions in lipid mono- and bilayers . The fluorescence of 1,6-Diphenyl-1,3,5-hexatriene is sensitive to the hydrophobic nature of the solvents, making it a valuable indicator of membrane fluidity .
Cellular Effects
1,6-Diphenyl-1,3,5-hexatriene has been used to characterize lipid membrane dynamics in vitro and ex vivo . It can be used to study the fluidity of membranes, which is a critical factor in the stability of liposomes . The fluidity of the membrane directly affects the stability of the liposome .
Molecular Mechanism
Upon applying high pressure to 1,6-Diphenyl-1,3,5-hexatriene, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition to become allowed that then leads to a 13-times emission enhancement . In the excited state, 1,6-Diphenyl-1,3,5-hexatriene can change its configuration by rotation–vibration movements .
Temporal Effects in Laboratory Settings
The fluorescence of 1,6-Diphenyl-1,3,5-hexatriene is sensitive to the nature of the solvents . Changes in the solvent can lead to striking displacements observed in electronic spectra (absorption and fluorescence) over time .
Metabolic Pathways
It is primarily used as a probe to study the properties of lipid membranes .
Transport and Distribution
1,6-Diphenyl-1,3,5-hexatriene is a lipophilic molecule . It is expected to be transported and distributed within cells and tissues via lipid bilayers .
Subcellular Localization
1,6-Diphenyl-1,3,5-hexatriene localizes to the hydrocarbon regions in lipid mono- and bilayers . This allows it to be used as a probe to study the fluidity and other properties of these membranes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,6-Diphenyl-1,3,5-hexatriene can be achieved through a series of reactions that involve the formation of a conjugated diene from two phenyl groups and the subsequent elimination of hydrogen atoms to form the final product.", "Starting Materials": [ "Benzene", "Bromobenzene", "Sodium hydride", "Sodium amide", "Sodium metal", "1,4-Dibromobenzene", "Cyclohexene", "Toluene", "Chlorobenzene" ], "Reaction": [ "Step 1: Bromination of benzene using bromobenzene as a bromine source in the presence of a Lewis acid catalyst such as FeBr3 to form 1,2-dibromobenzene.", "Step 2: Deprotonation of 1,2-dibromobenzene using sodium hydride or sodium amide in liquid ammonia to form the corresponding 1,2-didehydrobenzene intermediate.", "Step 3: Coupling of the 1,2-didehydrobenzene intermediate with another molecule of bromobenzene using a palladium catalyst such as Pd(PPh3)4 to form 1,6-dibromo-1,3,5-hexatriene.", "Step 4: Reduction of 1,6-dibromo-1,3,5-hexatriene using sodium metal in dry THF to form 1,6-diene.", "Step 5: Elimination of hydrogen atoms from the 1,6-diene using a strong base such as sodium amide in liquid ammonia to form 1,6-Diphenyl-1,3,5-hexatriene." ] } | |
Número CAS |
1720-32-7 |
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
[(1E)-6-phenylhexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1?,11-5+,12-6? |
Clave InChI |
BOBLSBAZCVBABY-WOJMPGIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=CC=C/C=C/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
| 1720-32-7 | |
Descripción física |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant |
Sinónimos |
1,6 Diphenylhexatriene 1,6-Diphenyl-1,3,5-hexatriene 1,6-Diphenylhexatriene Diphenylhexatriene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DPH interact with biological membranes?
A1: DPH exhibits a strong affinity for the hydrophobic core of lipid bilayers. Due to its lipophilic nature, it readily partitions into the membrane, aligning itself parallel to the acyl chains of phospholipids. [, , ]
Q2: What information can DPH fluorescence reveal about membrane properties?
A2: DPH fluorescence is highly sensitive to the surrounding microenvironment. Its fluorescence intensity and anisotropy (polarization) are commonly used to assess membrane fluidity, lipid order, and phase transitions. [, , , ]
Q3: Can DPH be used to study specific membrane domains or interactions?
A3: While DPH preferentially partitions into the hydrophobic core, its fluorescence can be influenced by interactions with other membrane components like cholesterol or proteins. Additionally, derivatives like TMA-DPH with charged headgroups can probe membrane-water interfaces. [, , ]
Q4: What is the molecular formula and weight of DPH?
A4: DPH has a molecular formula of C18H16 and a molecular weight of 232.32 g/mol.
Q5: What are the characteristic absorption and emission wavelengths of DPH?
A5: DPH typically exhibits an absorption maximum around 355 nm and an emission maximum around 430 nm. [, ]
Q6: Is DPH compatible with different lipid compositions?
A7: DPH has been successfully incorporated into a wide range of lipid bilayers, including those composed of phosphatidylcholine, sphingomyelin, and various other phospholipids. [, , ]
Q7: How does temperature affect DPH fluorescence in membranes?
A8: Temperature significantly impacts DPH fluorescence anisotropy. As temperature increases, membrane fluidity increases, leading to a decrease in DPH anisotropy. [, ]
Q8: Can DPH be used to study phase transitions in lipid membranes?
A9: Yes, DPH anisotropy exhibits characteristic changes at lipid phase transition temperatures, making it a valuable tool for studying these transitions. [, , ]
Q9: Does DPH possess any catalytic properties?
A9: DPH is not known to possess any inherent catalytic properties. Its primary use is as a fluorescent probe.
Q10: Have computational methods been used to study DPH?
A11: Yes, computational studies have been conducted to investigate the conformational dynamics of DPH, its excited state properties, and its interactions with lipid bilayers. [, , ]
Q11: How do structural modifications to DPH affect its properties?
A12: Modifications to the DPH structure, such as the addition of charged groups or alterations in the phenyl ring substituents, can significantly impact its membrane localization, fluorescence properties, and interactions with other molecules. [, , ]
Q12: How stable is DPH in solution?
A13: DPH can be susceptible to photobleaching and oxidation. It is generally recommended to store DPH solutions in the dark and under inert conditions to minimize degradation. [, ]
Q13: What are the common methods for quantifying DPH in samples?
A14: Spectroscopic techniques, primarily fluorescence spectroscopy, are widely used for both qualitative and quantitative analysis of DPH. [, ]
Q14: What is the environmental impact of DPH?
A15: While DPH is not widely considered a major environmental pollutant, responsible waste disposal practices are crucial to minimize potential ecological risks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B155508.png)
